molecular formula C12H15NO2 B2894527 (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate CAS No. 1212880-64-2

(S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate

Cat. No.: B2894527
CAS No.: 1212880-64-2
M. Wt: 205.257
InChI Key: ZIWLFUMVAQCFNE-NSHDSACASA-N
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Description

(S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate is a chiral amino acid ester characterized by a methyl ester group, an amine functionality at the α-position, and a 4-vinylphenyl substituent at the β-position. Its molecular formula is C₁₂H₁₅NO₂ (CAS: 1212880-64-2), with a purity of 97% (stabilized with TBC) and availability in quantities ranging from 250 mg to 5 g . The compound is synthesized through multistep routes involving condensation of aldehydes with amino acid precursors, as demonstrated in the development of antimycobacterial agents . Its 4-vinylphenyl group enhances reactivity, making it a versatile intermediate for further functionalization in medicinal chemistry and drug discovery.

Properties

IUPAC Name

methyl (2S)-2-amino-3-(4-ethenylphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-3-9-4-6-10(7-5-9)8-11(13)12(14)15-2/h3-7,11H,1,8,13H2,2H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWLFUMVAQCFNE-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)C=C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=C(C=C1)C=C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is widely employed to introduce the vinyl group via boronic acid intermediates. A representative protocol involves:

Step 1: Synthesis of Boronic Acid Precursor
4-Bromophenylalanine methyl ester is reacted with bis(pinacolato)diboron under palladium catalysis to form the boronic acid pinacol ester. This intermediate is hydrolyzed to yield 4-boronophenylalanine methyl ester.

Step 2: Vinylation via Cross-Coupling
The boronic acid derivative is coupled with vinyl bromide or styrenyl reagents using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a tetrahydrofuran/water mixture. This step installs the vinyl group with >90% regioselectivity.

Representative Conditions

Parameter Value
Catalyst Pd(PPh₃)₄ (5 mol%)
Base Na₂CO₃ (2 equiv)
Solvent THF/H₂O (4:1)
Temperature 80°C
Reaction Time 12 h
Yield 78–85%

Heck Reaction

The Heck reaction offers an alternative route by coupling a brominated phenylalanine derivative with ethylene gas:

Procedure
Methyl (S)-2-amino-3-(4-bromophenyl)propanoate is treated with Pd(OAc)₂, P(o-tol)₃, and Et₃N in dimethylformamide (DMF) under ethylene atmosphere (1 atm). The reaction proceeds at 100°C for 24 h, achieving 70–75% yield.

Advantages

  • Avoids boronic acid preparation.
  • Compatible with unprotected amino groups when using mild bases.

Photoredox-Mediated Vinylation

Recent advances integrate photoredox catalysis for radical-based vinylation. A dual catalytic system (Ru(bpy)₃²⁺ and AgF) enables C–H functionalization under visible light:

Mechanism

  • Photoexcitation : Ru(bpy)₃²⁺ absorbs blue light (λ = 450 nm), generating a strong oxidant.
  • Hydrogen Abstraction : The excited catalyst abstracts a hydrogen atom from the phenylalanine derivative, forming a radical intermediate.
  • Vinyl Group Transfer : AgF mediates the coupling of the radical with a vinyl triflate, yielding the vinylated product.

Optimized Parameters

Component Role
Ru(bpy)₃(PF₆)₂ Photocatalyst (1 mol%)
AgF Mediator (50 mol%)
Ligand 4,4',4''-tri-tert-butyl-terpyridine (30 mol%)
Solvent Acetonitrile (precooled to -20°C)
Light Source Blue LEDs (450 nm)
Yield 52–58%

Protective-Group Strategies

Boc Protection of the Amino Group

To prevent side reactions during vinylation, the amino group is protected as a tert-butoxycarbonyl (Boc) derivative:

Synthesis of Boc-Protected Intermediate
(S)-2-Amino-3-(4-bromophenyl)propanoic acid is treated with Boc₂O in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst. The resulting Boc-protected acid is esterified with methanol and H₂SO₄ to form methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-bromophenyl)propanoate.

Deprotection Post-Vinylation
After cross-coupling, the Boc group is removed via trifluoroacetic acid (TFA) in DCM, yielding the free amino ester.

Stereochemical Integrity

Racemization during synthesis is minimized by:

  • Using chiral auxiliaries or catalysts.
  • Conducting reactions at low temperatures (<0°C).

Comparative Analysis of Methods

Method Yield (%) Stereopurity (% ee) Key Advantage Limitation
Suzuki-Miyaura 78–85 >99 High regioselectivity Requires boronic acid synthesis
Heck Reaction 70–75 98 Direct vinylation High-temperature conditions
Photoredox 52–58 97 C–H functionalization Low yield, specialized equipment

Experimental Protocols and Optimization

Large-Scale Suzuki Coupling

Procedure

  • Combine methyl (S)-2-((Boc)amino)-3-(4-bromophenyl)propanoate (10 mmol), vinylboronic acid (12 mmol), PdCl₂(dppf) (0.1 mmol), and K₂CO₃ (30 mmol) in degassed THF/H₂O (50 mL, 4:1).
  • Reflux at 80°C under N₂ for 12 h.
  • Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography (hexane/EtOAc 3:1).
  • Deprotect with TFA/DCM (1:1) for 1 h at 0°C.

Yield : 82%
Purity : 99% (HPLC).

Photoredox Protocol

Critical Notes

  • Precooling solvents to -20°C suppresses side reactions.
  • Excess AgF (3 equiv) ensures complete vinyl transfer.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

    Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of amides, ureas, or other derivatives.

Common Reagents and Conditions

    Oxidation: m-CPBA, OsO4, and other oxidizing agents.

    Reduction: Pd/C, hydrogen gas.

    Substitution: Electrophiles such as acyl chlorides, isocyanates, etc.

Major Products

    Oxidation: Epoxides, diols.

    Reduction: Ethyl-substituted derivatives.

    Substitution: Amides, ureas, and other derivatives.

Scientific Research Applications

Chemistry

  • Building Block : It serves as a crucial building block for synthesizing complex organic molecules and polymers.
  • Chemical Reactions : The compound undergoes various reactions such as oxidation to form epoxides or diols, reduction to ethyl-substituted derivatives, and substitution reactions leading to amides or ureas.

Biology

  • Biochemical Pathways : The compound is studied for its potential role in biochemical pathways and as a ligand in protein binding studies.
  • Tumor Imaging : It acts as a substrate for L-type amino acid transporters (LATs), particularly LAT1, which is overexpressed in various tumors. This property makes it a candidate for positron emission tomography (PET) imaging to visualize tumor metabolism and proliferation .

Medicine

  • Pharmaceutical Intermediate : Ongoing research explores its potential as a pharmaceutical intermediate with biological activity in various therapeutic areas.
  • Cancer Research : Studies indicate that this compound influences cellular pathways related to growth and survival, potentially impacting cancer treatment strategies .

Industry

  • Advanced Materials : Used in developing advanced materials and as a precursor for synthesizing specialty chemicals.

Case Studies

  • Tumor Imaging with PET : Research demonstrated that (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate could be used effectively in PET imaging to visualize tumor metabolism due to its affinity for LAT1 transporters .
  • Cell Proliferation Studies : In vitro studies have shown that compounds similar to this one can influence cellular pathways related to growth, suggesting potential applications in cancer treatment strategies .

Mechanism of Action

The mechanism of action of (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The vinyl group allows for covalent binding to nucleophilic sites in proteins or enzymes, potentially modulating their activity. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Variations

The biological and physicochemical properties of amino acid esters are highly dependent on substituents. Below is a comparative analysis of (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate and its analogs:

Table 1: Key Properties of this compound and Analogs
Compound Name Molecular Formula Substituent Physical State/Purity Biological Activity Application Reference
This compound C₁₂H₁₅NO₂ 4-vinylphenyl 97% purity (solid) Antimycobacterial Antimicrobial research
(S)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride C₁₀H₁₃ClFNO₂ 4-fluorophenyl Hydrochloride salt (MW: 233.67) Not explicitly stated Potential antimicrobial
(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate C₈H₉NO₃S 4-nitrophenyl BP-20663 purity Intermediate Synthetic chemistry
(S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate C₁₆H₁₇NO₃ 4-hydroxyphenyl Crystalline solid Used in BPA synthesis Cancer therapy (melanoma)
(S)-Methyl 2-amino-3-(3-methyl-4-nitrophenyl)propanoate hydrochloride C₁₁H₁₅ClN₂O₄ 3-methyl-4-nitrophenyl Parent drug status Likely bioactive Pharmaceutical development

Substituent Effects on Properties

  • 4-Vinylphenyl (Target Compound) : The vinyl group introduces unsaturation, enabling cross-coupling reactions (e.g., polymerization or click chemistry). This reactivity is advantageous in designing prodrugs or targeted delivery systems. Antimycobacterial activity is attributed to its ability to disrupt bacterial cell walls .
  • The hydrochloride salt improves aqueous solubility for in vitro testing.
  • 4-Nitrophenyl (): The electron-withdrawing nitro group reduces electron density on the aromatic ring, stabilizing the compound but limiting solubility.
  • 4-Hydroxyphenyl () : The hydroxyl group facilitates hydrogen bonding, critical for interactions in enzyme-active sites. The benzyl ester increases lipophilicity, protecting the compound from premature hydrolysis in vivo .
  • 3-Methyl-4-nitrophenyl () : Steric effects from the methyl group and electronic effects from nitro may enhance metabolic stability, making it a candidate for parent drug development .

Biological Activity

(S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate is a compound of interest due to its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article explores its synthesis, biological mechanisms, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by the presence of a vinyl phenyl group. Its structural formula can be represented as follows:

C10H13N1O2\text{C}_{10}\text{H}_{13}\text{N}_{1}\text{O}_{2}

This compound is part of a broader class of phenylalanine derivatives that have been studied for their roles in tumor imaging and metabolic processes.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, which may include:

  • Starting Materials : Utilization of commercially available phenylalanine derivatives.
  • Reagents : Common reagents include coupling agents and solvents that facilitate the formation of the desired amino acid structure.
  • Purification : Techniques such as chromatography are employed to isolate the final product with high purity.

Research indicates that this compound exhibits several biological activities:

  • Tumor Imaging : The compound acts as a substrate for L-type amino acid transporters (LATs), particularly LAT1, which is overexpressed in various tumors. This property makes it a candidate for use in positron emission tomography (PET) imaging to visualize tumor metabolism and proliferation .
  • Cell Proliferation : Studies have shown that compounds similar to this compound can influence cellular pathways related to growth and survival, potentially impacting cancer treatment strategies .

In Vitro and In Vivo Studies

  • In Vitro Studies : Cell uptake studies using glioma cell lines demonstrated that this compound has a significant uptake via LAT1, suggesting its utility in targeting tumor cells .
  • In Vivo Studies : Animal models have shown that this compound accumulates preferentially in tumor tissues compared to surrounding healthy tissues, with a notable tumor-to-background ratio observed during imaging studies .

Case Studies

Several case studies highlight the application of this compound in clinical settings:

  • PET Imaging in Gliomas : A study involving PET imaging with this compound showed promising results in differentiating between tumor types based on metabolic activity, aiding in diagnosis and treatment planning .
  • Therapeutic Applications : Investigations into the therapeutic potential of this compound have indicated its role in enhancing the efficacy of chemotherapeutic agents by targeting metabolic pathways critical for tumor growth .

Research Findings Summary

Study TypeKey FindingsReference
In VitroHigh uptake in glioma cells via LAT1; potential for tumor imaging.
In VivoSignificant accumulation in tumors with favorable tumor-to-background ratios.
Case StudyEffective in differentiating tumor types through metabolic imaging techniques.
Therapeutic UseEnhances efficacy of chemotherapeutics by targeting specific metabolic pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate, and how do reaction conditions influence yield?

  • The synthesis typically involves multi-step reactions, including esterification, amino group protection, and vinyl group introduction. For analogous compounds, methods such as Schlenk techniques for air-sensitive intermediates and chiral resolution (e.g., using L-tartaric acid) are critical for retaining stereochemical integrity . Optimizing solvent systems (e.g., THF or DCM) and temperature (0–25°C) can improve yields by minimizing side reactions like racemization .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • 1H/13C NMR confirms stereochemistry and vinyl group presence, while HPLC-MS (with chiral columns) ensures enantiomeric purity (>99% ee) . Elemental analysis and FT-IR validate functional groups (e.g., ester carbonyl at ~1740 cm⁻¹) . Purity thresholds ≥98% are standard for pharmacological studies .

Q. How does the vinyl substituent influence the compound’s physicochemical properties compared to halogenated analogs?

  • The 4-vinylphenyl group enhances π-π stacking potential with aromatic residues in biological targets, differing from halogenated analogs (e.g., 4-bromo or 4-chloro) that prioritize hydrophobic interactions. This substitution reduces molecular weight (~15–20 Da less than brominated analogs) and increases solubility in polar aprotic solvents .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?

  • Discrepancies often arise from substituent electronic effects (e.g., vinyl vs. nitro groups altering receptor binding). Systematic SAR studies using isosteric replacements (e.g., 4-vinyl vs. 4-ethynyl) and molecular docking simulations (e.g., AutoDock Vina) can clarify mechanisms . For example, vinyl derivatives show 2–3× higher affinity for serotonin receptors than nitro analogs .

Q. How can researchers optimize enantioselective synthesis to mitigate racemization during scale-up?

  • Low-temperature protocols (−20°C) and bulky base catalysts (e.g., DIPEA) suppress racemization during esterification . Continuous-flow microreactors improve mixing efficiency, achieving >95% enantiomeric excess (ee) at gram-scale production . Post-synthesis purification via simulated moving bed chromatography (SMB) further enhances ee .

Q. What computational methods predict the compound’s interaction with neurological targets?

  • QM/MM simulations model the vinyl group’s role in binding to GABA_A receptors, identifying key interactions (e.g., H-bonding with Asn-60 and van der Waals contacts with Phe-64) . MD simulations (50 ns trajectories) assess stability, showing 4-vinylphenyl derivatives maintain >80% binding occupancy compared to <50% for methoxy analogs .

Methodological Recommendations

  • Stereochemical Analysis : Use circular dichroism (CD) to verify the (S)-configuration, correlating Cotton effects with reference spectra .
  • Contradiction Mitigation : Employ meta-analysis frameworks to reconcile divergent biological data, prioritizing studies with standardized assay conditions (e.g., pH 7.4, 37°C) .

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